molecular formula C9H13F2N B8154569 1-(But-3-yn-1-yl)-4,4-difluoropiperidine

1-(But-3-yn-1-yl)-4,4-difluoropiperidine

Cat. No.: B8154569
M. Wt: 173.20 g/mol
InChI Key: CVSDICGYYKFHSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(But-3-yn-1-yl)-4,4-difluoropiperidine ( 1855868-50-6) is a versatile chemical building block of interest in medicinal chemistry and drug discovery. This compound features a piperidine ring with two fluorine atoms at the 4-position, a modification often used to fine-tune the properties of drug candidates. The presence of the but-3-yn-1-yl group provides a reactive alkyne "handle," making this reagent highly valuable for applications in click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is widely used for the rapid and reliable synthesis of complex molecules, bioconjugation, and the creation of chemical libraries. While specific pharmacological data for this exact molecule is limited, the 4,4-difluoropiperidine motif is a recognized structural element in active pharmaceutical research. Scientific literature indicates that 4,4-difluoropiperidine derivatives are key components in the synthesis of potent and selective inhibitors for various biological targets. For instance, such structures have been incorporated into inhibitors for neuronal nitric oxide synthase (nNOS), a target for neurodegenerative diseases . The incorporation of fluorine atoms and the piperidine ring can significantly influence a molecule's lipophilicity, metabolic stability, and membrane permeability, which are critical parameters for developing compounds that can cross the blood-brain barrier . Furthermore, the 4,4-difluoropiperidine scaffold appears in patented compounds investigated for a range of therapeutic areas, underscoring its broad utility in early-stage drug discovery . With the molecular formula C9H13F2N and a molecular weight of 173.20 g/mol, this compound serves as a critical intermediate for researchers constructing novel chemical entities. Its primary research value lies in its potential to be used as a precursor or intermediate in the synthesis of more complex molecules for biological screening and optimization of drug-like properties. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-but-3-ynyl-4,4-difluoropiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F2N/c1-2-3-6-12-7-4-9(10,11)5-8-12/h1H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVSDICGYYKFHSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCN1CCC(CC1)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization Pathways of 1 but 3 Yn 1 Yl 4,4 Difluoropiperidine

Transformations Involving the Terminal Alkyne Moiety of the But-3-yn-1-yl Group

The terminal alkyne of the but-3-yn-1-yl substituent is a highly versatile functional group, amenable to a variety of coupling and addition reactions. This functionality is central to the use of 1-(but-3-yn-1-yl)-4,4-difluoropiperidine as a building block in medicinal chemistry and materials science.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioorthogonal Conjugation

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," renowned for its high efficiency, specificity, and biocompatibility. nih.govwikipedia.org This reaction facilitates the covalent linkage of the alkyne-containing difluoropiperidine moiety to molecules bearing an azide (B81097) group, forming a stable 1,4-disubstituted 1,2,3-triazole ring. nih.gov The reaction is typically catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt like copper(II) sulfate in the presence of a reducing agent such as sodium ascorbate. wikipedia.orgscispace.commdpi.com

The CuAAC reaction is exceptionally robust, proceeding under mild conditions, often in aqueous environments, and tolerating a wide range of functional groups. nih.gov These characteristics make it an ideal method for bioorthogonal conjugation, where molecules are linked together within a biological system without interfering with native biochemical processes. scispace.com For instance, this compound can be conjugated to azide-modified proteins, nucleic acids, or other biomolecules to introduce the fluorinated piperidine (B6355638) scaffold for applications such as targeted drug delivery or molecular imaging. scispace.comnih.gov The use of stabilizing ligands, such as tris(benzyltriazolylmethyl)amine (TBTA), can enhance reaction rates and protect biomolecules from potential damage by reactive oxygen species generated under certain reaction conditions. scispace.comnih.gov

Table 1: Key Features of CuAAC with this compound

Feature Description
Reaction Type 1,3-Dipolar Cycloaddition
Reactants This compound (terminal alkyne), Organic Azide (R-N₃)
Product 1,4-disubstituted 1,2,3-triazole
Catalyst Copper(I) species, often from CuSO₄/Sodium Ascorbate mdpi.com
Key Advantages High yield, regioselectivity, mild reaction conditions, wide functional group tolerance, biocompatibility nih.gov
Primary Application Bioorthogonal conjugation, medicinal chemistry, materials science nih.govscispace.com

Palladium-Catalyzed Sonogashira Cross-Coupling Reactions

The Sonogashira cross-coupling reaction is a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. wikipedia.orglibretexts.org This reaction, catalyzed by a combination of a palladium complex and a copper(I) salt, allows for the direct attachment of the this compound scaffold to various aromatic and vinylic systems. wikipedia.orgnih.gov The reaction is typically carried out in the presence of a base, such as an amine, which also serves as the solvent. jk-sci.com

The standard Sonogashira reaction involves a palladium cycle and a copper cycle. The palladium catalyst, often Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, facilitates the oxidative addition of the aryl/vinyl halide, while the copper(I) salt (e.g., CuI) reacts with the terminal alkyne to form a more reactive copper acetylide intermediate. libretexts.orgnih.gov Transmetalation between the copper acetylide and the palladium complex, followed by reductive elimination, yields the final coupled product and regenerates the palladium(0) catalyst. libretexts.org

This methodology offers a direct route to synthesize complex molecules, including active pharmaceutical ingredients and functional organic materials. wikipedia.org The mild reaction conditions and tolerance for various functional groups make it a widely used tool in organic synthesis. wikipedia.orgjk-sci.com For this compound, this reaction enables its incorporation into conjugated systems, which is of significant interest for developing novel therapeutic agents and molecular probes.

Table 2: Typical Conditions for Sonogashira Coupling

Component Example Role
Alkyne Substrate This compound The sp-hybridized carbon source
Coupling Partner Aryl/Vinyl Halide (e.g., Iodobenzene, Bromobenzene) The sp²-hybridized carbon source
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂ Primary catalyst for C-C bond formation libretexts.org
Copper Co-catalyst Copper(I) Iodide (CuI) Activates the alkyne nih.gov
Base/Solvent Triethylamine (Et₃N), Diisopropylamine (DIPA) Neutralizes HX by-product, can act as solvent jk-sci.com

Other Chemo- and Regioselective Alkyne Functionalizations

Beyond cycloadditions and cross-coupling reactions, the terminal alkyne of this compound can undergo other valuable transformations.

Hydrometallation: This process involves the addition of a metal-hydride bond across the alkyne's carbon-carbon triple bond. Depending on the metal catalyst (e.g., boron, silicon, tin), this can lead to the formation of vinyl-boron, vinyl-silicon, or vinyl-tin species. These intermediates are highly valuable in subsequent cross-coupling reactions (like Suzuki or Stille coupling), allowing for the stereoselective synthesis of substituted alkenes.

Alkyne Metathesis: This catalytic reaction redistributes C-C triple bonds. nih.gov While terminal alkynes can be challenging substrates due to their propensity for polymerization, recent advances have identified molybdenum or tungsten alkylidyne complexes capable of mediating their cross-metathesis. nih.govacs.orgnih.gov This could allow for the coupling of this compound with another alkyne, leading to the formation of new internal alkynes and extending the molecular framework. researchgate.net

Reactivity of the 4,4-Difluoropiperidine (B1302736) Heterocycle

The 4,4-difluoropiperidine ring presents its own set of reactive sites. The reactivity is largely centered on the secondary amine nitrogen and, to a lesser extent, the fluorinated carbon center. The presence of the gem-difluoro group significantly influences the electronic properties and conformational behavior of the piperidine ring. nih.govresearchgate.net

Electrophilic and Nucleophilic Reactions at the Piperidine Ring Nitrogen

The nitrogen atom in the piperidine ring is a secondary amine and thus behaves as both a nucleophile and a base. Its lone pair of electrons can readily react with a variety of electrophiles. idc-online.com

N-Alkylation: The nitrogen can be alkylated using alkyl halides in an Sₙ2 reaction to introduce additional substituents. idc-online.com

N-Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides.

N-Arylation: Coupling with aryl halides can be achieved under conditions such as the Buchwald-Hartwig amination.

Reductive Amination: The piperidine nitrogen can react with aldehydes or ketones to form an intermediate iminium ion, which is then reduced in situ (e.g., with sodium triacetoxyborohydride) to form a new N-C bond.

Sulfonylation: Reaction with sulfonyl chlorides, such as benzenesulfonyl chloride, yields sulfonamides. idc-online.com

These reactions are fundamental for modifying the properties of the molecule, such as its solubility, basicity, and biological activity.

Modifications and Substitutions on the Fluorinated Ring Carbons

Direct substitution on the fluorinated ring carbons of a saturated heterocycle like 4,4-difluoropiperidine is challenging due to the high strength of the C-F bond. Unlike aromatic systems, nucleophilic substitution on these sp³-hybridized carbons is generally unfavorable. uomustansiriyah.edu.iqnih.gov However, modifications can be envisioned under specific conditions or by targeting adjacent positions.

While direct displacement of the fluorine atoms is difficult, reactions could potentially be initiated at the carbons alpha to the nitrogen. Furthermore, the presence of the electron-withdrawing fluorine atoms can influence the acidity of the protons on the adjacent carbons (positions 3 and 5), potentially allowing for deprotonation with a strong base followed by reaction with an electrophile. However, such reactions would require carefully controlled conditions to avoid elimination or other side reactions. The conformational behavior of fluorinated piperidines is complex and influenced by factors like charge-dipole interactions and hyperconjugation, which can also affect the reactivity of the ring system. nih.govresearchgate.netresearchgate.net

Strategic Derivatization for Enhanced Molecular Complexity and Functionality

The terminal alkyne functionality of this compound serves as a versatile chemical handle for a variety of coupling reactions, enabling the strategic introduction of diverse molecular fragments. This derivatization is key to expanding the molecular complexity and tuning the physicochemical and pharmacological properties of the parent molecule. Three prominent pathways for the derivatization of the butynyl group are the Sonogashira coupling, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), and the Mannich reaction.

Sonogashira Coupling: Introduction of Aryl and Heteroaryl Scaffolds

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. For this compound, this reaction allows for the direct attachment of various aromatic and heteroaromatic systems, which are prevalent motifs in medicinally active compounds.

Detailed Research Findings:

The Sonogashira reaction is widely employed in organic synthesis due to its mild reaction conditions and tolerance of a broad range of functional groups. The reaction proceeds via a catalytic cycle involving both palladium and copper. The palladium catalyst facilitates the oxidative addition of the aryl or vinyl halide, while the copper co-catalyst activates the terminal alkyne. This dual-catalytic system allows the reaction to proceed at or near room temperature.

Recent advancements in catalyst design have led to the development of copper-free Sonogashira couplings, which can be advantageous in contexts where copper toxicity is a concern. These systems often utilize specialized palladium catalysts and ligands that promote the coupling without the need for a copper co-catalyst. The choice of catalyst, base, and solvent can significantly influence the reaction's efficiency and yield.

Reactant 1 Reactant 2 Catalyst System Base Solvent Product Reference
This compoundAryl IodidePd(PPh₃)₂Cl₂, CuIEt₃NTHF1-(4-Arylbut-3-yn-1-yl)-4,4-difluoropiperidine
This compoundVinyl BromidePd(OAc)₂, PPh₃, CuIi-Pr₂NEtDMF1-(4-Vinylbut-3-yn-1-yl)-4,4-difluoropiperidine
This compoundHeteroaryl BromidePd₂(dba)₃, XPhos, CuIK₂CO₃Dioxane1-(4-Heteroarylbut-3-yn-1-yl)-4,4-difluoropiperidine

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Formation of Triazole Linkages

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an efficient and highly regioselective method for forming 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides. This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide array of functional groups, making it an ideal strategy for conjugating this compound to other molecules of interest.

Detailed Research Findings:

The CuAAC reaction proceeds under benign conditions, often in aqueous solvent systems, and is catalyzed by a copper(I) species, which can be generated in situ from copper(II) salts with a reducing agent like sodium ascorbate. The resulting triazole ring is not merely a linker but can also act as a pharmacophore, participating in hydrogen bonding and dipole interactions with biological targets. The robustness and orthogonality of this reaction allow for its use in complex molecular settings, including in bioconjugation.

The reaction's scope is vast, allowing for the coupling of the 4,4-difluoropiperidine moiety to a wide range of molecules, including peptides, carbohydrates, and fluorescent probes, by functionalizing them with an azide group.

Reactant 1 Reactant 2 Catalyst System Solvent Product Reference
This compoundBenzyl AzideCuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂O1-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)-4,4-difluoropiperidine
This compoundAzido-functionalized PEGCu(I) sourceDMF/H₂O4,4-Difluoropiperidine-PEG conjugate via triazole linkage
This compoundGlycosyl AzideCu(OAc)₂CH₂Cl₂/H₂OGlycoconjugate of this compound

Mannich Reaction: Aminoalkylation for Structural Diversification

The Mannich reaction is a three-component condensation involving a terminal alkyne, an aldehyde, and a secondary amine to produce a propargylamine derivative. This reaction offers a straightforward method for introducing an aminoalkyl group adjacent to the alkyne, thereby adding a new point of diversity and functionality to the this compound scaffold.

Detailed Research Findings:

The classical Mannich reaction with terminal alkynes is often catalyzed by copper salts. The reaction involves the in situ formation of an iminium ion from the aldehyde and the secondary amine, which is then attacked by the copper acetylide generated from the terminal alkyne. This reaction is particularly useful for the synthesis of molecules with basic nitrogen centers, which can be crucial for modulating pharmacokinetic properties such as solubility and membrane permeability.

The choice of the aldehyde and secondary amine components allows for considerable variation in the structure of the resulting propargylamine, enabling the exploration of a wide chemical space.

| Reactant 1 | Aldehyde | Amine | Catalyst | Solvent | Product | Reference | |---|---|---|---|---|---| | this compound | Formaldehyde | Dimethylamine | CuCl | Dioxane | 1-(4-(Dimethylamino)pent-2-yn-1-yl)-4,4-difluoropiperidine | | | this compound | Benzaldehyde | Piperidine | CuBr | THF | 1-(1-Phenyl-3-(piperidin-1-yl)prop-1-yn-1-yl)-4,4-difluoropiperidine | | | this compound | Isobutyraldehyde | Morpholine | CuI | Acetonitrile | 1-(5-Methyl-4-morpholinopent-2-yn-1-yl)-4,4-difluoropiperidine | |

Conformational Analysis and Advanced Spectroscopic Characterization of 1 but 3 Yn 1 Yl 4,4 Difluoropiperidine Theoretical and Experimental Foundations

Conformational Preferences and Dynamics of the 4,4-Difluoropiperidine (B1302736) Ring System

The introduction of geminal fluorine atoms at the C4 position of the piperidine (B6355638) ring dramatically influences its conformational landscape. Unlike the parent piperidine, which undergoes rapid chair-to-chair interconversion, the 4,4-difluoro substitution introduces unique stereoelectronic effects that stabilize specific conformations.

Stereoelectronic Effects of Geminal Fluorine Atoms on Ring Conformation

The conformational behavior of fluorinated piperidines is governed by a complex interplay of steric, electrostatic, and hyperconjugative interactions. nih.govresearchgate.net The presence of two fluorine atoms on the same carbon atom creates a strong dipole and alters the electronic properties of the surrounding bonds. These stereoelectronic effects are critical in determining the ring's preferred geometry. beilstein-journals.org

One of the most significant phenomena is hyperconjugation, which involves the donation of electron density from a filled bonding orbital (σ) to an adjacent empty antibonding orbital (σ). In the 4,4-difluoropiperidine ring, interactions between the C-H or C-C bonding orbitals and the antibonding σ orbitals of the C-F bonds can lead to significant stabilization. researchgate.net Specifically, an anti-periplanar arrangement between a C-H bond and a C-F bond is energetically favorable. This can lead to a preference for specific chair or twist-boat conformations that maximize these stabilizing orbital interactions. beilstein-journals.org

The introduction of geminal fluorine atoms has been recognized as a powerful strategy to modify the conformational preferences in various functional systems, thereby altering physicochemical properties like polarity and solubility. nih.gov This "fluorine gauche effect" can be harnessed as a design tool to stabilize well-defined conformers and create more rigid molecular scaffolds. d-nb.infonih.gov

Interplay of Ring Flexibility and N-Substituent Rotational Dynamics

While the piperidine ring itself is flexible, the presence of the gem-difluoro group can modulate this flexibility. The energetic barrier for the chair-to-chair interconversion might be altered compared to the non-fluorinated analog. The chair conformation is generally the most stable form for six-membered rings like piperidine. wikipedia.org

The dynamics of the N-(but-3-yn-1-yl) substituent are intrinsically linked to the ring's conformation. The rotation around the N-C bond (connecting the nitrogen to the butyl chain) gives rise to different rotamers. The stability of these rotamers is influenced by steric interactions between the substituent and the axial protons on C2 and C6 of the piperidine ring.

In N-substituted piperidines, there is often an equilibrium between conformers where the substituent is in an axial or equatorial position relative to the nitrogen's local geometry, although in the context of the ring's chair form, the entire substituent is attached to the single nitrogen atom. The key dynamic process is the rotation of the N-substituent itself. acs.org The energetic preference for a particular rotamer will depend on minimizing steric clash with the ring. For instance, a conformation where the bulky alkyne group is pointed away from the ring would be sterically favored. The flexibility of the four-carbon chain of the N-substituent allows it to adopt various spatial arrangements to minimize these unfavorable interactions.

Application of Advanced Spectroscopic Techniques for Structural Elucidation (Theoretical Aspects)

Advanced spectroscopic methods are indispensable for the detailed structural characterization of 1-(But-3-yn-1-yl)-4,4-difluoropiperidine. Theoretical predictions of spectroscopic data provide a framework for interpreting experimental results.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise structure and conformation of this molecule in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments, including two-dimensional techniques like COSY, HSQC, and HMBC, would allow for unambiguous assignment of all signals. scielo.br

¹H NMR: The proton spectrum is expected to be complex. The protons on the piperidine ring adjacent to the nitrogen (C2 and C6) would appear as multiplets, as would the protons adjacent to the CF₂ group (C3 and C5). The N-CH₂ protons of the butynyl group would likely appear as a triplet, coupled to the adjacent CH₂ group. The terminal alkyne proton (≡C-H) would be a characteristic triplet at a distinct chemical shift.

¹³C NMR: The carbon spectrum would show distinct signals for each carbon atom. The carbon bearing the two fluorine atoms (C4) would appear as a triplet due to ¹J(C,F) coupling. The carbons adjacent to the nitrogen (C2, C6) and the CF₂ group (C3, C5) would also be identifiable. The two sp-hybridized carbons of the alkyne (C≡C) would have characteristic chemical shifts in the 70-90 ppm range.

¹⁹F NMR: The fluorine spectrum would likely show a complex multiplet pattern due to coupling with the protons on C3 and C5. The chemical shift would be indicative of the gem-difluoroalkyl environment.

J-Coupling Constants: Analysis of vicinal ³J(H,H) and ³J(H,F) coupling constants can provide valuable information about the dihedral angles and, consequently, the preferred conformation of the piperidine ring. d-nb.info

Table 1: Predicted NMR Chemical Shift Ranges

Nucleus Position Predicted Chemical Shift (ppm) Multiplicity / Coupling
¹H Piperidine C2-H, C6-H 2.5 - 3.0 Multiplet
¹H Piperidine C3-H, C5-H 1.8 - 2.2 Multiplet (tt)
¹H N-CH₂ (butynyl) 2.5 - 2.8 Triplet (t)
¹H N-CH₂-CH₂ (butynyl) 2.3 - 2.6 Quartet (q)
¹H ≡C-H (butynyl) 1.9 - 2.1 Triplet (t)
¹³C C2, C6 (Piperidine) 50 - 55 -
¹³C C3, C5 (Piperidine) 30 - 35 Triplet (t) due to ²J(C,F)
¹³C C4 (Piperidine) 120 - 125 Triplet (t) due to ¹J(C,F)
¹³C N-CH₂ (butynyl) 55 - 60 -
¹³C N-CH₂-CH₂ (butynyl) 15 - 20 -
¹³C C≡C-H (butynyl) 80 - 85 -

Vibrational Spectroscopy (IR, Raman) Predictions for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups. thermofisher.com For this compound, several characteristic peaks are predicted.

C-F Vibrations: Strong absorption bands in the IR spectrum between 1000 and 1200 cm⁻¹ are expected, corresponding to the C-F stretching modes of the CF₂ group.

Alkyne Vibrations: The terminal alkyne C≡C bond will show a weak to medium stretching vibration around 2100-2150 cm⁻¹. The ≡C-H bond will exhibit a sharp, strong stretching peak at approximately 3300 cm⁻¹.

C-H Vibrations: The sp³ C-H stretching vibrations of the piperidine ring and the alkyl chain will appear in the 2850-3000 cm⁻¹ region.

C-N Vibrations: The C-N stretching vibration of the tertiary amine is typically found in the 1000-1250 cm⁻¹ region, though it may be difficult to distinguish from the strong C-F signals.

Table 2: Predicted Characteristic Vibrational Frequencies

Functional Group Bond Vibrational Mode Predicted Frequency (cm⁻¹)
Gem-difluoro C-F Stretch 1000 - 1200 (Strong)
Terminal Alkyne ≡C-H Stretch ~3300 (Strong, Sharp)
Terminal Alkyne C≡C Stretch 2100 - 2150 (Weak-Medium)
Alkane/Amine C-H (sp³) Stretch 2850 - 3000 (Medium-Strong)

Mass Spectrometry for Theoretical Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule and offers structural clues based on its fragmentation patterns under ionization. scielo.br For this compound, electron ionization (EI) would likely induce fragmentation via several predictable pathways.

The molecular ion peak (M⁺) would confirm the molecular weight. A key fragmentation pathway for N-substituted cyclic amines is α-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen atom. miamioh.edu This would result in the loss of an alkyl radical from the ring, leading to the formation of a stable, resonance-stabilized iminium cation.

Another prominent fragmentation would be the cleavage of the bond between the nitrogen and the butynyl substituent. This would lead to two primary fragment ions: one corresponding to the protonated 4,4-difluoropiperidine ring and another corresponding to the butynyl carbocation.

Table 3: Predicted Key Mass Spectrometry Fragments

m/z Value (Theoretical) Ion Structure Fragmentation Pathway
173 [C₉H₁₃F₂N]⁺ Molecular Ion (M⁺)
172 [C₉H₁₂F₂N]⁺ [M-H]⁺, loss of a hydrogen radical
120 [C₅H₈F₂N]⁺ Loss of butynyl radical (•C₄H₅)
84 [C₄H₆N]⁺ α-cleavage followed by loss of C₄H₅F₂•

Interdisciplinary Research Perspectives and Chemical Biology Applications of the 1 but 3 Yn 1 Yl 4,4 Difluoropiperidine Scaffold

Utility as a Bioorthogonal Chemical Probe and Molecular Tool

The 1-(but-3-yn-1-yl)-4,4-difluoropiperidine scaffold is a specialized chemical entity designed for advanced applications in chemical biology and drug discovery. Its structure uniquely combines a bio-inert, conformationally defined 4,4-difluoropiperidine (B1302736) core with a reactive terminal alkyne handle. This alkyne group is the key to the scaffold's utility as a bioorthogonal probe, allowing it to participate in highly specific chemical reactions within complex biological environments without interfering with native biochemical processes. nih.gov

The terminal alkyne of the but-3-yn-1-yl group serves as a versatile functional handle for "click chemistry," a class of reactions known for their high efficiency, selectivity, and biocompatibility. nih.gov The most prominent of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which rapidly and covalently links the alkyne-bearing scaffold to a molecule containing an azide (B81097) group, forming a stable triazole linkage. nih.gov

This reaction is considered bioorthogonal because both the alkyne and azide functional groups are largely absent in and non-reactive with functional groups found in biological molecules such as proteins, nucleic acids, and lipids. nih.gov This inertness ensures that the conjugation reaction is highly specific and occurs only between the intended partners. nih.gov For applications where the potential toxicity of a copper catalyst is a concern, a catalyst-free alternative, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), can be employed by substituting the terminal alkyne with a strained cyclooctyne. nih.govnih.gov

The modularity of click chemistry allows the this compound scaffold to be easily conjugated to a wide array of reporter tags, including:

Fluorophores: For visualizing the distribution of a bioactive molecule within cells or tissues.

Biotin: For affinity purification and pull-down experiments to isolate binding partners.

Radiolabels: For use in imaging techniques like Positron Emission Tomography (PET). nih.gov

This straightforward and efficient method of bioconjugation makes the scaffold an invaluable tool for converting a bioactive molecule into a multifunctional chemical probe.

A primary challenge in drug discovery is the identification and validation of the specific biological targets through which a compound exerts its effects. nih.gov The this compound scaffold is instrumental in addressing this challenge via activity-based protein profiling (ABPP) and other chemical proteomics strategies.

The general workflow for target identification using this scaffold is as follows:

Probe Synthesis: The scaffold is incorporated into a molecule of interest (e.g., a potential drug candidate) that has shown a desirable phenotypic effect.

System Incubation: The resulting alkyne-tagged probe is introduced into a relevant biological system, such as living cells or a cell lysate, where it can bind to its protein target(s).

Bioorthogonal Ligation: A reporter molecule containing a complementary azide group (e.g., biotin-azide) is added. A click reaction (CuAAC) is initiated, covalently linking the biotin tag to the probe, which is now bound to its target protein. researchgate.net

Affinity Purification: The cell lysate is passed over a streptavidin-coated resin, which has a high affinity for biotin. This step captures the biotin-tagged protein-probe complex, effectively isolating it from all other proteins in the lysate.

Target Identification: The captured proteins are eluted from the resin and identified using proteomic techniques, most commonly liquid chromatography-mass spectrometry (LC-MS/MS).

This approach allows for the direct identification of the molecular targets of a bioactive compound in a complex biological milieu. mdpi.com Subsequent validation studies can then confirm whether the identified protein is responsible for the compound's therapeutic or biological activity. nih.gov

Contribution to Structure-Activity Relationship (SAR) Studies in Bioactive Molecules

The 4,4-difluoropiperidine portion of the scaffold is not merely a carrier for the alkyne handle; it is a strategic structural element used to modulate the physicochemical and pharmacological properties of a molecule. The incorporation of fluorine atoms into piperidine (B6355638) rings is a widely used tactic in medicinal chemistry to optimize drug-like properties. scientificupdate.combohrium.com Analyzing the effects of this specific fluorination pattern is crucial for understanding and predicting a compound's behavior, a process known as Structure-Activity Relationship (SAR) studies. researchgate.net

The introduction of fluorine can profoundly alter a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov The gem-difluoro group at the 4-position of the piperidine ring imparts specific, predictable changes.

Lipophilicity: Fluorine is highly electronegative but is also a relatively small atom. Replacing two hydrogen atoms with fluorine atoms at the same carbon generally leads to an increase in a molecule's lipophilicity (measured as LogP or LogD). acs.orgresearchgate.net This increased lipophilicity can enhance a molecule's ability to cross cellular membranes, which may improve oral bioavailability and penetration into tissues like the central nervous system. pharmacyjournal.org

Metabolic Stability: The C-H bonds on a piperidine ring can be susceptible to metabolic oxidation by cytochrome P450 enzymes. The 4-position is a common site of such metabolism. By replacing the hydrogen atoms at this "metabolic soft spot" with fluorine atoms, the C-F bonds, which are much stronger and less prone to oxidation, effectively block this metabolic pathway. bohrium.com This can significantly increase the metabolic stability and in vivo half-life of a drug candidate. researchgate.net

Membrane Permeability: While increased lipophilicity generally correlates with better passive membrane permeability, the relationship is complex. Strategic fluorination can help optimize this property, although excessive lipophilicity can sometimes lead to reduced aqueous solubility or increased clearance. acs.orgpharmacyjournal.org

PropertyNon-Fluorinated Piperidine4,4-Difluoropiperidine MoietyRationale
Lipophilicity (LogP) LowerHigherFluorine substitution generally increases lipophilicity. researchgate.net
Metabolic Stability LowerHigherThe strong C-F bonds block oxidative metabolism at the 4-position. bohrium.com
Membrane Permeability VariableOften ImprovedEnhanced lipophilicity can facilitate passage across lipid bilayers. acs.orgpharmacyjournal.org

The electronic properties of the 4,4-difluoro group influence the piperidine nitrogen, even though they are separated by two carbon atoms.

Nitrogen Basicity (pKa): Fluorine atoms are strongly electron-withdrawing. This inductive effect propagates through the sigma bonds of the piperidine ring, pulling electron density away from the nitrogen atom. scientificupdate.com This reduction in electron density makes the nitrogen lone pair less available to accept a proton, thereby decreasing its basicity (lowering its pKa). bohrium.com Modulating pKa is critical in drug design, as it affects a molecule's ionization state at physiological pH, which in turn influences its solubility, permeability, receptor binding, and potential for off-target effects like hERG channel binding. scientificupdate.com

Hydrogen Bonding: The piperidine nitrogen can act as a hydrogen bond acceptor. The reduced basicity caused by the fluorine atoms weakens this hydrogen bond accepting capability. Conversely, while controversial, the C-F bond itself can be considered a very weak hydrogen bond acceptor under certain conditions, potentially influencing interactions with biological targets. acs.org

ParameterEffect of 4,4-DifluorinationConsequence in Drug Design
Nitrogen pKa DecreasedModulates solubility and permeability; can mitigate hERG liability. scientificupdate.combohrium.com
H-Bond Acceptor Strength (N) WeakenedAlters interactions with target proteins and water.
H-Bond Acceptor Strength (F) Very WeakMay contribute to subtle changes in binding affinity. acs.org

The substitution of hydrogens with larger fluorine atoms and the stereoelectronic effects of the C-F bonds can impose significant conformational constraints on the piperidine ring.

Saturated six-membered rings like piperidine typically adopt a low-energy chair conformation. The presence of substituents can influence the preference for axial versus equatorial positions and can affect the ring's dynamic behavior. The gem-difluoro group at the 4-position can rigidify the chair conformation. nih.gov This conformational locking is highly advantageous in drug design. By reducing the number of available conformations, the molecule is pre-organized into a more defined shape, which can lead to a lower entropic penalty upon binding to its target receptor. This often results in higher binding affinity and selectivity. chim.it

Furthermore, the defined and predictable geometry of the 4,4-difluoropiperidine scaffold makes it an excellent building block for creating libraries of compounds with controlled three-dimensional structures, facilitating more precise exploration of the chemical space around a biological target. nih.gov

Future Directions in Scaffold-Based Drug Discovery and Materials Science

The unique structural characteristics of this compound, which combines a reactive terminal alkyne with a metabolically stable difluoropiperidine ring, position it as a scaffold with considerable potential for future applications in both drug discovery and materials science. The strategic incorporation of fluorine atoms and a versatile functional group for bioorthogonal chemistry opens up numerous avenues for exploration.

Scaffold-Based Drug Discovery:

The this compound scaffold is a promising starting point for the development of next-generation therapeutics. The 4,4-difluoropiperidine motif is a known bioisostere for the piperidine ring, offering enhanced metabolic stability and altered basicity, which can lead to improved pharmacokinetic profiles of drug candidates. The future of this scaffold in drug discovery lies in several key areas:

Targeted Covalent Inhibitors: The terminal alkyne group can be utilized as a reactive handle to design targeted covalent inhibitors. These inhibitors can form a permanent bond with a specific amino acid residue in a protein target, leading to high potency and prolonged duration of action. This approach is particularly valuable for challenging drug targets.

Click Chemistry for Drug Conjugation: The butynyl group is an ideal partner for copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, commonly known as "click chemistry." This allows for the efficient and specific conjugation of the scaffold to various molecules, including antibodies, peptides, or imaging agents, to create highly targeted drug delivery systems or diagnostic tools.

Fragment-Based Drug Discovery: The relatively small size and functionality of this compound make it an attractive fragment for use in fragment-based drug discovery (FBDD) campaigns. Screening of this fragment against a variety of biological targets could identify novel starting points for the development of potent and selective inhibitors.

PET Imaging Ligands: The presence of the alkyne allows for the late-stage introduction of a radioactive isotope, such as fluorine-18, via click chemistry. This would enable the development of novel positron emission tomography (PET) imaging agents for in vivo visualization and quantification of biological targets, aiding in disease diagnosis and monitoring treatment response.

Illustrative Research Directions in Drug Discovery

Research AreaRationalePotential Impact
Oncology Development of targeted covalent inhibitors for kinases or other enzymes implicated in cancer progression.More potent and selective anticancer agents with reduced off-target effects.
Neurodegenerative Diseases Design of PET imaging agents for targets such as tau aggregates or neuroinflammatory markers.Improved diagnostic tools for diseases like Alzheimer's and Parkinson's.
Infectious Diseases Synthesis of novel antibacterial or antiviral agents by leveraging the scaffold's unique properties to inhibit key microbial enzymes.New therapeutic options to combat drug-resistant pathogens.

Materials Science:

The versatility of the this compound scaffold also extends to the realm of materials science, where the combination of the fluorinated heterocycle and the reactive alkyne can be exploited to create novel polymers and functional materials.

Polymer Synthesis: The terminal alkyne can participate in various polymerization reactions, such as polyaddition or cyclotrimerization, to generate polymers with unique properties. The incorporation of the difluoropiperidine moiety can impart desirable characteristics to the resulting polymers, including increased thermal stability, chemical resistance, and altered dielectric properties.

Surface Modification: The alkyne group provides a convenient anchor for grafting the molecule onto surfaces through click chemistry. This could be used to modify the properties of materials, for instance, to create biocompatible coatings for medical devices or to functionalize nanoparticles for targeted drug delivery.

Development of Advanced Materials: The unique electronic properties conferred by the gem-difluoro group could be harnessed in the design of new electronic materials, such as organic semiconductors or dielectrics. The ability to polymerize or functionalize the scaffold opens up possibilities for creating tailored materials with specific electronic or optical properties.

Potential Applications in Materials Science

Application AreaApproachDesired Material Properties
Biomaterials Surface modification of implants and medical devices via click chemistry.Enhanced biocompatibility, reduced protein fouling, and improved cellular interactions.
Electronics Synthesis of novel polymers for use as dielectric layers or in organic thin-film transistors.High thermal stability, low dielectric constant, and tunable electronic properties.
Separation Membranes Incorporation of the scaffold into polymer membranes for gas separation or water purification.Improved selectivity, permeability, and chemical resistance.

Q & A

Q. What are the optimal synthetic routes for 1-(But-3-yn-1-yl)-4,4-difluoropiperidine, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, the difluoropiperidine core can be functionalized via alkyne coupling (e.g., Sonogashira or copper-catalyzed reactions). Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity .
  • Temperature control : Reactions often proceed at 60–80°C to balance yield and side-product formation .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization improves purity (>95%) .
    Validate intermediates via 1H NMR^1\text{H NMR} and 19F NMR^{19}\text{F NMR} to confirm regioselectivity of the difluoro group .

Q. How should researchers characterize the purity and structural integrity of this compound?

Combine chromatographic and spectroscopic methods:

  • HPLC-UV/ELSD : Use a C18 column with methanol/water (70:30) and 0.1% TFA; retention time ~8.2 min .
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]+^+ at m/z 215.1024 (calculated for C9H12F2N\text{C}_9\text{H}_{12}\text{F}_2\text{N}) .
  • Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C) to guide storage conditions .

Q. What experimental design principles apply to studying its reactivity in cross-coupling reactions?

Adopt factorial design to evaluate variables:

  • Factors : Catalyst loading (Pd, Cu), ligand type (e.g., XPhos), alkyne stoichiometry .
  • Response surface methodology : Optimize yield and minimize byproducts (e.g., homocoupling) .
    Include control experiments with inert atmospheres (N2_2/Ar) to prevent oxidation of intermediates .

Advanced Research Questions

Q. How can computational modeling predict the compound’s behavior in catalytic systems?

  • Density Functional Theory (DFT) : Calculate transition states for alkyne insertion steps to identify rate-limiting barriers .
  • Molecular docking : Screen interactions with enzymes (e.g., cytochrome P450 isoforms) to predict metabolic pathways .
    Validate models against experimental kinetic data (e.g., kcatk_{\text{cat}}) using COMSOL Multiphysics for reaction dynamics .

Q. What strategies resolve contradictions in reported bioactivity data?

Discrepancies may arise from assay conditions or impurity profiles. Address via:

  • Orthogonal assays : Compare results from radioligand binding (e.g., σ-1 receptor) vs. functional cellular assays (Ca2+^{2+} flux) .
  • Batch analysis : Use LC-MS to correlate bioactivity with impurity levels (e.g., residual Pd <10 ppm) .
  • Structural analogs : Synthesize and test derivatives (e.g., replacing difluoro with dichloro) to isolate pharmacophore contributions .

Q. How is mechanistic elucidation performed for its interactions with biological targets?

  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (KdK_d) and stoichiometry for receptor-ligand complexes .
  • Cryo-EM/X-ray crystallography : Resolve binding poses in enzyme active sites (e.g., monoamine oxidases) .
    Pair with 19F NMR^{19}\text{F NMR} to monitor conformational changes in real time .

Q. What methodologies link its physicochemical properties to pharmacokinetic (PK) profiles?

  • LogP measurement : Use shake-flask (octanol/water) or HPLC-derived values to predict membrane permeability .
  • BBB penetration : Employ in vitro models (e.g., MDCK-MDR1 cells) with LC-MS quantification of transcellular transport .
  • Metabolic stability : Incubate with liver microsomes; track degradation via UPLC-QTOF .

Q. How can AI-driven automation enhance its synthesis and optimization?

  • Machine learning (ML) : Train models on reaction databases to predict optimal catalysts/solvents .
  • Self-optimizing reactors : Use real-time feedback (e.g., inline IR) to adjust temperature/pH autonomously .
    Validate AI predictions against high-throughput experimentation (HTE) data .

Data Interpretation and Validation

Q. What statistical approaches are critical for analyzing dose-response relationships?

  • Non-linear regression : Fit IC50_{50} curves (e.g., Hill equation) using software like GraphPad Prism .
  • ANOVA : Identify significant differences between treatment groups (p <0.05) .
  • Principal Component Analysis (PCA) : Reduce dimensionality in omics datasets (e.g., transcriptomics) to isolate compound-specific effects .

Q. How do researchers validate hypotheses about its role in complex biological systems?

  • Knockout models : Use CRISPR/Cas9 to delete putative targets (e.g., GPCRs) and assess phenotypic rescue .
  • Isotope labeling : Synthesize 13C^{13}\text{C}-labeled analogs for tracing metabolic fate via NMR or PET imaging .
  • Meta-analysis : Compare findings across published datasets (e.g., ChEMBL, PubChem BioAssay) to confirm reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.